molecular formula C15H24ClN3O2S B3227660 tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate CAS No. 1261231-89-3

tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate

Cat. No.: B3227660
CAS No.: 1261231-89-3
M. Wt: 345.9 g/mol
InChI Key: VRQJNGXOJMVRSB-UHFFFAOYSA-N
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Description

tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate: is a chemical compound with a complex structure that includes a piperidine ring, a thiazole ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorothiazole ring, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties and functions.

Mechanism of Action

The mechanism of action of tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the binding affinity and specificity of the compound. The carbamate group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

  • tert-Butyl N- [1- [ (2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-yl]-N-methylcarbamate
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid

Comparison: Compared to similar compounds, tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate has a unique combination of functional groups that confer specific chemical and biological properties. The presence of the thiazole ring enhances its potential as a bioactive molecule, while the piperidine ring provides structural stability and flexibility. The carbamate group allows for controlled release of active metabolites, making it a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl N-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClN3O2S/c1-15(2,3)21-14(20)18(4)11-6-5-7-19(9-11)10-12-8-17-13(16)22-12/h8,11H,5-7,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQJNGXOJMVRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501113568
Record name Carbamic acid, N-[1-[(2-chloro-5-thiazolyl)methyl]-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261231-89-3
Record name Carbamic acid, N-[1-[(2-chloro-5-thiazolyl)methyl]-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261231-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[(2-chloro-5-thiazolyl)methyl]-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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